molecular formula C5H15ClN8O B12335612 Methylglyoxal bis-(guanylhydrazone)*dihy drochloride

Methylglyoxal bis-(guanylhydrazone)*dihy drochloride

Cat. No.: B12335612
M. Wt: 238.68 g/mol
InChI Key: DHFAMLHAUITXFU-PVTAQEPXSA-N
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Properties

Molecular Formula

C5H15ClN8O

Molecular Weight

238.68 g/mol

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrate;hydrochloride

InChI

InChI=1S/C5H12N8.ClH.H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H;1H2/b10-2+,11-3+;;

InChI Key

DHFAMLHAUITXFU-PVTAQEPXSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.Cl

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylglyoxal bis-(guanylhydrazone) dihydrochloride can be synthesized through the reaction of methylglyoxal with aminoguanidine bicarbonate. The reaction typically involves the use of hydrazine sulfate and sodium hydroxide to neutralize the solution . The compound is then purified and crystallized to obtain the final product.

Industrial Production Methods

Industrial production of methylglyoxal bis-(guanylhydrazone) dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methylglyoxal bis-(guanylhydrazone) dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different polycarbonyl derivatives, while reduction can produce simpler hydrazone compounds .

Scientific Research Applications

Methylglyoxal bis-(guanylhydrazone) dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on polyamine metabolism and enzyme inhibition.

    Medicine: Investigated for its potential in treating myeloid and lymphoid disorders due to its antineoplastic properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The compound exerts its effects by inhibiting S-adenosyl-methionine decarboxylase, an enzyme crucial for polyamine biosynthesis. This inhibition disrupts the production of polyamines, which are essential for cell growth and proliferation. As a result, the compound induces apoptosis (programmed cell death) in cancer cells and inhibits the integration of HIV DNA into cellular DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylglyoxal bis-(guanylhydrazone) dihydrochloride is unique due to its potent inhibition of S-adenosyl-methionine decarboxylase and its ability to penetrate the blood-brain barrier. This makes it particularly valuable in research related to cancer and neurological disorders .

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